molecular formula C29H30N4O3 B2512400 N-(4-isopropylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251678-05-3

N-(4-isopropylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No. B2512400
CAS RN: 1251678-05-3
M. Wt: 482.584
InChI Key: UOUUKCWEOREGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C29H30N4O3 and its molecular weight is 482.584. The purity is usually 95%.
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Scientific Research Applications

Imidazole Derivatives and Their Antitumor Activity

Imidazole derivatives, including N-(4-isopropylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide, have been extensively studied for their antitumor activity. Research highlights the potential of these compounds in the development of new antitumor drugs. The structural diversity of imidazole derivatives allows for the synthesis of compounds with varied biological properties, making them interesting candidates for antitumor drug development (Iradyan et al., 2009).

Thiophene Analogues and Carcinogenicity Evaluation

Thiophene analogues, structurally related to N-(4-isopropylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide, have been synthesized and evaluated for their potential carcinogenicity. These compounds undergo rigorous evaluation to understand their toxic effects and potential for causing cancer, which is critical for assessing their safety as therapeutic agents (Ashby et al., 1978).

Advanced Oxidation Processes for Drug Degradation

The degradation pathways of pharmaceutical compounds, including acetaminophen, through advanced oxidation processes (AOPs) have been studied. These findings are relevant for understanding the environmental impact and degradation mechanisms of imidazole derivatives, providing insights into their stability and potential environmental risks (Qutob et al., 2022).

Conversion to Central Nervous System Acting Drugs

Research on the conversion of benzimidazoles, imidazothiazoles, and imidazoles into potent central nervous system (CNS) acting drugs has shown promising results. This opens up potential applications for N-(4-isopropylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide in the development of new treatments for CNS disorders (Saganuwan, 2020).

Synthetic Organic Chemistry Based on N-Ar Axis

Studies on the synthetic organic chemistry based on the N-Ar axis have provided valuable insights into the development of chemoselective N-acylation reagents. These findings are significant for the synthesis of N-(4-isopropylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide and similar compounds, highlighting the importance of the N-Ar axis in the design of novel organic compounds with potential pharmaceutical applications (Kondo & Murakami, 2001).

properties

IUPAC Name

1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]-N-(4-propan-2-ylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O3/c1-20(2)23-9-13-25(14-10-23)32-29(35)27-18-33(19-30-27)17-21-7-11-24(12-8-21)31-28(34)16-22-5-4-6-26(15-22)36-3/h4-15,18-20H,16-17H2,1-3H3,(H,31,34)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUUKCWEOREGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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